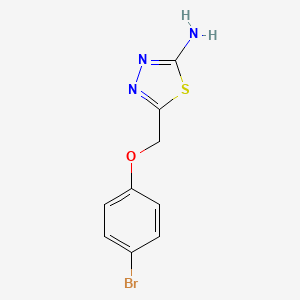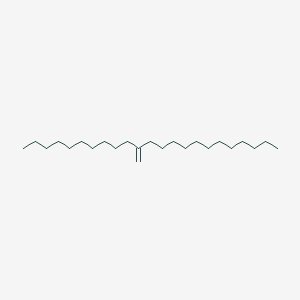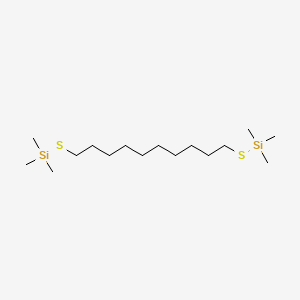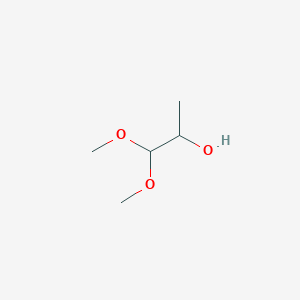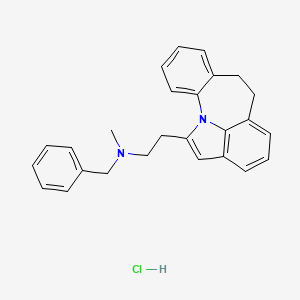
Azipramine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azipramine Hydrochloride is a tetracyclic antidepressant that was synthesized and pharmacologically assayed in animals in 1976. It is known for its complex structure, which includes a benzyl group and an indolo-benzazepin core. Although it was never marketed, it has been studied for its potential antidepressant properties .
Preparation Methods
The synthesis of Azipramine Hydrochloride involves multiple steps, starting with the formation of the indolo-benzazepin core. The synthetic route typically includes:
Cyclization Reactions: Formation of the indolo-benzazepin core through cyclization reactions.
Substitution Reactions: Introduction of the benzyl group via substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treating with hydrochloric acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Azipramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the core structure.
Substitution: Commonly undergoes substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying tetracyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential use as an antidepressant, although not marketed.
Industry: Could be used in the development of new antidepressant drugs.
Mechanism of Action
The mechanism of action of Azipramine Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms. It also interacts with various receptors, including histamine and adrenergic receptors .
Comparison with Similar Compounds
Azipramine Hydrochloride is similar to other tetracyclic antidepressants such as:
Imipramine: A tricyclic antidepressant with a similar mechanism of action but a different core structure.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Doxepin: Known for its sedative effects, also a tricyclic antidepressant.
What sets this compound apart is its unique indolo-benzazepin core, which differentiates it from the more commonly studied tricyclic antidepressants .
Properties
CAS No. |
57529-83-6 |
|---|---|
Molecular Formula |
C26H27ClN2 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C26H26N2.ClH/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23;/h2-13,18H,14-17,19H2,1H3;1H |
InChI Key |
PURLIDJZFQYODX-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5.Cl |
Canonical SMILES |
CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5.Cl |
| 57529-83-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1617236.png)
![3,3'-[(2,5-Dichloro-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(5-chloro-o-tolyl)benzamide]](/img/structure/B1617237.png)

![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)




![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)
